molecular formula C9H12N2 B3266289 Indolin-5-ylmethanamine CAS No. 42181-11-3

Indolin-5-ylmethanamine

Cat. No.: B3266289
CAS No.: 42181-11-3
M. Wt: 148.20
InChI Key: FBQVWRQGESOMSI-UHFFFAOYSA-N
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Description

Indolin-5-ylmethanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and other industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including indolin-5-ylmethanamine, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods: Industrial production of indole derivatives often involves the optimization of these synthetic routes to achieve high yields and purity. The choice of method depends on factors such as the availability of starting materials, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: Indolin-5-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of indolin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer therapy .

Comparison with Similar Compounds

Indolin-5-ylmethanamine can be compared with other indole derivatives, such as:

Uniqueness: this compound stands out due to its specific structural features and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1H-indol-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQVWRQGESOMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-5-ylmethanamine
Reactant of Route 2
Indolin-5-ylmethanamine
Reactant of Route 3
Indolin-5-ylmethanamine
Reactant of Route 4
Indolin-5-ylmethanamine
Reactant of Route 5
Indolin-5-ylmethanamine
Reactant of Route 6
Indolin-5-ylmethanamine

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